4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Overview
Description
4-Chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one (also known as 4-chloro-1,1-dimethyl-1H-furo[3,4-c]pyridin-3-one) is a member of the furopyridinone family, which is a class of heterocyclic compounds with a range of applications in medicinal chemistry. This particular compound has been studied for its potential use in drug discovery, synthesis, and research.
Scientific Research Applications
Synthesis and Reactions
One study explores the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides, highlighting the versatility of furo[3,2-c]pyridine derivatives in organic synthesis. Through various reactions, including N-amination and 1,3-dipolar cycloaddition, a range of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters were produced, demonstrating the reactivity and potential utility of these compounds in creating complex organic molecules (Bencková & Krutošíková, 1999).
Physical and Structural Studies
Another research focus is on the physical and structural studies of related pyridinone compounds. A series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents were prepared and analyzed. The study included X-ray diffraction, mass spectrometry, and spectroscopic techniques to understand the compounds' structural and electronic properties. This research underscores the importance of detailed structural characterization in understanding the behavior of such organic molecules (Nelson et al., 1988).
Reaction Mechanisms and Catalysis
Furthermore, the reaction of dichloromethane with pyridine derivatives under ambient conditions was studied, revealing insights into the interactions and potential reaction mechanisms involving pyridine and its derivatives. This study is critical for understanding the stability and reactivity of pyridine-based compounds, including those similar to 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one, in common organic solvents (Rudine et al., 2010).
Application in Asymmetric Catalysis
The enantioselective synthesis of 4-(Dimethylamino)pyridines via a chemical oxidation-enzymatic reduction sequence was also explored, demonstrating the application of pyridine derivatives in asymmetric catalysis. This study highlights the potential of using enzymatic methods to achieve enantioselectivity in the synthesis of complex organic molecules, offering pathways for creating substances with high purity and specific optical activities (Busto et al., 2006).
properties
IUPAC Name |
4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCKMHGOHWLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=NC=C2)Cl)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478942 | |
Record name | 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one | |
CAS RN |
285991-71-1 | |
Record name | 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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